2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide typically involves the reaction of diethylamine with 2,2,4-trichloro-3-oxobutyryl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its trichloro and oxo functional groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trichloro-3-oxobutyric acid: Similar in structure but lacks the diethylamino group.
2,2,4-Trichloro-N,N-dimethyl-3-oxobutyramide: Similar but with dimethylamino instead of diethylamino group.
2,2,4-Trichloro-N,N-diethyl-3-oxobutanamide: Similar but with a different amide structure.
Uniqueness
2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide is unique due to its specific combination of trichloro and diethylamino functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
85237-90-7 |
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Molecular Formula |
C8H12Cl3NO2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,2,4-trichloro-N,N-diethyl-3-oxobutanamide |
InChI |
InChI=1S/C8H12Cl3NO2/c1-3-12(4-2)7(14)8(10,11)6(13)5-9/h3-5H2,1-2H3 |
InChI Key |
PDMMOWMWGAVYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)CCl)(Cl)Cl |
Origin of Product |
United States |
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